N'-hydroxy-2-phenoxyethanimidamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-2-phenoxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-8(10-11)6-12-7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIYCNCZOGOUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372524 | |
| Record name | N'-hydroxy-2-phenoxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90007-06-0 | |
| Record name | N'-hydroxy-2-phenoxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-hydroxy-2-phenoxyethanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Hydroxy 2 Phenoxyethanimidamide and Its Structural Analogs
Classical Approaches to Imidamide Synthesis
Traditional methods for synthesizing N-hydroxy imidamides have laid the groundwork for many of the advanced strategies used today. These approaches typically rely on fundamental organic reactions, such as condensation and reactions involving hydroxylamine (B1172632).
Condensation Reactions in N-Hydroxy Imidamide Formation
Condensation reactions are a cornerstone of organic synthesis, involving the joining of two molecules with the elimination of a small molecule, often water. libretexts.org In the context of N-hydroxy imidamide synthesis, this typically involves the reaction of a carboxylic acid derivative with an amine, followed by the introduction of the N-hydroxy group. libretexts.orgresearchgate.net For instance, the reaction between a carboxylic acid and an amine to form an amide bond is a classic condensation reaction. libretexts.org This amide can then be further functionalized to yield the desired N-hydroxy imidamide.
While direct condensation of a carboxylic acid and an amine to form an amide is possible, it often requires harsh conditions or the use of stoichiometric activating agents. ucl.ac.uknih.gov These activating agents, such as carbodiimides (e.g., EDC) and uronium salts (e.g., HATU), facilitate the reaction but can lead to significant waste production. ucl.ac.uk An alternative is the conversion of the carboxylic acid to a more reactive derivative, like an acid chloride, which can then readily react with an amine. ucl.ac.ukyoutube.com
Hydroxylamine-Mediated Routes to Amidoximes
The most widely used method for the synthesis of amidoximes involves the reaction of nitriles with hydroxylamine. nih.gov This method, first demonstrated by Tiemann, typically involves heating a mixture of the nitrile, hydroxylamine hydrochloride, and a base like sodium carbonate in an alcohol solvent, often resulting in high yields of the corresponding amidoxime (B1450833). nih.gov The reaction proceeds via the nucleophilic attack of hydroxylamine on the carbon atom of the nitrile group. rsc.org
Variations of this method exist, and in some cases, using thioamides as starting materials can yield better results than nitriles. nih.gov The reaction can also be influenced by the solvent and base used. For example, studies have shown that the choice of base and solvent can affect the reaction rate and the formation of byproducts. tandfonline.com
Advanced Synthetic Strategies for N'-hydroxy-2-phenoxyethanimidamide Derivatives
In recent years, a focus on improving reaction efficiency, reducing waste, and simplifying procedures has led to the development of advanced synthetic strategies for amidoxime derivatives. These include the use of microwave irradiation, one-pot reactions, and green chemistry principles.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By directly heating the reaction mixture through dielectric heating, microwave irradiation can lead to rapid temperature increases and significantly reduced reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of amidoximes. For example, the reaction of imidoylbenzotriazoles with hydroxylamine under microwave irradiation allows for the rapid preparation of amidoximes in good yields, with reaction times as short as 5-15 minutes. nih.gov Microwave irradiation has also been used in the decarboxylative condensation of isatins with malonic and cyanoacetic acids to produce 3-hydroxy-2-oxindoles in high yields within minutes. mdpi.comnih.gov
The efficiency of microwave-assisted synthesis can sometimes be further improved by simultaneous cooling of the reaction vessel, a technique known as Enhanced Microwave Synthesis (EMS). This allows for the application of higher microwave power while maintaining a controlled reaction temperature, leading to potentially higher yields and cleaner reactions.
One-Pot and Multi-Component Reaction Systems
MCRs, where three or more reagents are combined in a single pot to form a product that incorporates portions of all the reactants, are particularly valuable for generating molecular diversity. nih.govmdpi.com For example, a mild, metal-free, three-component reaction can produce N-acyl amidines from nitroalkene derivatives, dibromo amides, and amines. organic-chemistry.org Another example is a one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines to selectively produce functionalized 3-cyanopyrroles. mdpi.com
Green Chemistry Approaches in Amidoxime Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com In the synthesis of amidoximes, green approaches often focus on using environmentally benign solvents, such as water, and minimizing waste. tandfonline.com An optimized green synthesis of arylamidoximes has been developed using water as the solvent and triethylamine (B128534) as a base at room temperature. tandfonline.com This method offers advantages such as good yields, easier work-up, and shorter reaction times compared to traditional methods. tandfonline.com
Solvent-free methods, sometimes combined with techniques like ultrasonic irradiation, also represent a green approach. nih.govresearchgate.net For instance, a series of amidoximes have been synthesized from nitriles and hydroxylamine using a solvent-free method under ultrasonic irradiation, resulting in short reaction times and high yields. nih.govresearchgate.net The use of recyclable catalysts and avoiding hazardous reagents are also key aspects of green chemistry in amidine and amidoxime synthesis. organic-chemistry.org
Synthetic Methodologies Overview
The following table provides a summary of the different synthetic approaches discussed:
| Methodology | Key Features | Advantages | Typical Starting Materials |
| Classical Condensation | Stepwise formation of amide, then N-hydroxy group. | Well-established, versatile. | Carboxylic acids, amines. libretexts.orgresearchgate.net |
| Hydroxylamine-Mediated Routes | Direct reaction of nitriles with hydroxylamine. | High yields, widely applicable. | Nitriles, hydroxylamine. nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Drastically reduced reaction times, improved yields. | Various precursors, including imidoylbenzotriazoles. nih.gov |
| One-Pot/Multi-Component Reactions | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste, simplified procedures. | Carboxylic acids, amines, hydroxylamine, etc. rsc.orgnih.gov |
| Green Chemistry Approaches | Use of environmentally friendly solvents and conditions. | Reduced environmental impact, safer processes. | Nitriles, hydroxylamine in water. tandfonline.com |
Yield Optimization and Reaction Condition Analysis
Optimizing the yield and purity of this compound requires a careful analysis of various reaction parameters. The efficiency of the synthesis is influenced by factors such as stoichiometry of reactants, reaction temperature, reaction time, and the choice of solvent and base.
In the synthesis of amidoximes from nitriles, the molar ratio of hydroxylamine to the nitrile is a critical parameter. An excess of hydroxylamine is often used to drive the reaction to completion. Similarly, when a base is required to neutralize the hydrochloride salt of hydroxylamine, its stoichiometry must be carefully controlled.
The reaction temperature can significantly impact both the reaction rate and the formation of byproducts. While higher temperatures can accelerate the reaction, they may also lead to decomposition of the product or the formation of undesired side products. Therefore, finding the optimal temperature that balances reaction speed and selectivity is crucial.
Reaction time is another key variable that needs to be optimized. The progress of the reaction is typically monitored by techniques like TLC to determine the point at which the starting material has been consumed and the product formation is maximized. Prolonged reaction times may not necessarily lead to higher yields and could result in product degradation.
The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate. For the synthesis of this compound, polar protic solvents like ethanol (B145695) or aqueous ethanol are commonly used.
| Parameter | Influence on Reaction | Typical Conditions/Ranges for Optimization |
| Stoichiometry | Affects reaction completion and can minimize side reactions. | Excess of hydroxylamine (e.g., 1.5 equivalents) is often beneficial. |
| Temperature | Influences reaction rate and selectivity. | Room temperature to reflux conditions are commonly explored. |
| Reaction Time | Determines the extent of conversion of reactants to products. | Monitored by TLC; can range from a few hours to overnight. |
| Solvent | Affects solubility of reactants and can influence reaction pathways. | Polar protic solvents like ethanol or aqueous ethanol are common. |
| Base | Neutralizes acid and can catalyze the reaction. | Inorganic bases (e.g., Na2CO3) or organic bases (e.g., Triethylamine) are used. |
By systematically varying these parameters, the reaction conditions can be fine-tuned to achieve the highest possible yield and purity of this compound.
Spectroscopic and Structural Elucidation of N Hydroxy 2 Phenoxyethanimidamide
Vibrational Spectroscopy Characterization
Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. By analyzing the absorption or scattering of infrared radiation, the characteristic vibrational modes of N'-hydroxy-2-phenoxyethanimidamide can be identified.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound, typically recorded in a potassium bromide (KBr) pellet or as a thin film, reveals several characteristic absorption bands that confirm its molecular structure.
The most prominent features in the FTIR spectrum are the stretching vibrations associated with the hydroxyl (-OH) and amine (-NH₂) groups. A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which can be attributed to the O-H stretching vibration of the hydroxyimidamide group. The broadness of this peak suggests the presence of intermolecular hydrogen bonding. Within the same region, the N-H stretching vibrations of the primary amine group appear as distinct peaks.
The carbon-nitrogen double bond (C=N) of the imidamide functional group gives rise to a strong absorption band in the range of 1680-1640 cm⁻¹. The aromatic C=C stretching vibrations of the phenoxy group are observed as a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. The C-O-C stretching vibration of the ether linkage is typically found in the 1260-1000 cm⁻¹ region. Furthermore, the N-O stretching vibration of the hydroxyimidamide group is expected to appear in the 970-930 cm⁻¹ range.
Table 1: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3450 - 3200 (broad) | O-H and N-H stretching |
| 3060 - 3010 | Aromatic C-H stretching |
| 2950 - 2850 | Aliphatic C-H stretching |
| 1660 | C=N stretching (imidamide) |
| 1600, 1580, 1490 | Aromatic C=C stretching |
| 1440 | CH₂ bending |
| 1240 | Asymmetric C-O-C stretching (aryl ether) |
| 1040 | Symmetric C-O-C stretching (aryl ether) |
| 950 | N-O stretching |
| 750, 690 | Aromatic C-H out-of-plane bending (monosubstituted) |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. While no specific experimental Raman data for this compound are publicly available, a theoretical spectrum can be predicted using computational methods. In a Raman spectrum, non-polar bonds and symmetric vibrations often produce strong signals. Therefore, the aromatic ring vibrations and the C-C backbone stretching would be expected to be prominent. The symmetric stretching of the C-O-C bond would also be Raman active. The C=N stretching vibration would be observable, though its intensity might differ from that in the FTIR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, provides a precise map of the proton environments in the molecule. The aromatic protons of the phenoxy group are expected to appear as a multiplet in the range of δ 6.8-7.5 ppm. The chemical shifts of these protons are influenced by the electron-donating nature of the ether oxygen.
The protons of the methylene (B1212753) group (-OCH₂-) adjacent to the phenoxy group would likely resonate as a singlet at approximately δ 4.5-5.0 ppm. The chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom. The protons of the amine group (-NH₂) and the hydroxyl group (-OH) are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. In DMSO-d₆, the -NH₂ protons may appear in the δ 5.0-6.0 ppm region, while the more acidic -OH proton of the hydroxyimidamide group could be found further downfield, potentially above δ 9.0 ppm.
Table 2: ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.5 (broad s) | Singlet | 1H | N-OH |
| 7.35 - 7.25 (m) | Multiplet | 2H | Aromatic C-H (meta) |
| 7.00 - 6.90 (m) | Multiplet | 3H | Aromatic C-H (ortho, para) |
| 5.8 (broad s) | Singlet | 2H | -NH₂ |
| 4.8 (s) | Singlet | 2H | -O-CH₂ - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In the spectrum of this compound, the carbon of the C=N group is expected to resonate significantly downfield, typically in the range of δ 150-160 ppm. The aromatic carbons of the phenoxy group would appear between δ 110 and 160 ppm. The carbon atom attached to the ether oxygen (C-O) would be the most downfield of the aromatic signals, while the others would be distributed according to their electronic environment. The methylene carbon (-OCH₂-) would likely appear around δ 65-75 ppm.
Table 3: ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 158.5 | Aromatic C -O |
| 155.0 | C =N (imidamide) |
| 129.8 | Aromatic C -H (meta) |
| 121.5 | Aromatic C -H (para) |
| 114.9 | Aromatic C -H (ortho) |
| 68.0 | -O-CH₂ - |
Two-Dimensional NMR Techniques for Connectivity Assignments
While one-dimensional NMR spectra provide essential information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals and confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the coupling relationships between protons. For this compound, this would primarily confirm the coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. This would definitively link the proton signals of the methylene group and the aromatic protons to their corresponding carbon signals in the ¹³C NMR spectrum.
Through the combined application of these powerful spectroscopic techniques, the chemical structure of this compound can be unequivocally confirmed, providing a solid foundation for further investigation into its chemical properties and potential applications.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. For this compound, with a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol , both low- and high-resolution mass spectrometry techniques are invaluable.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound. Due to the basic nature of the nitrogen atoms in the imidamide functional group, analysis in positive ion mode is expected to be highly effective. In this mode, the molecule would readily accept a proton (H⁺) to form the protonated molecular ion, [M+H]⁺.
The ESI-MS spectrum would be expected to show a prominent peak corresponding to this protonated molecule. The detection of this ion confirms the molecular weight of the compound.
Table 1: Expected ESI-MS Data for this compound
| Parameter | Expected Value |
| Ionization Mode | Positive |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight (M) | 166.18 g/mol |
| Major Ion Observed | [M+H]⁺ |
| Expected m/z | 167.08 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of the molecule and its fragments. This is a definitive method for confirming the molecular formula. rsc.org
For this compound, HRMS would be used to measure the exact mass of the [M+H]⁺ ion and compare it to the theoretical calculated mass. A close correlation between the measured and theoretical mass (typically within 5 ppm) provides strong evidence for the compound's elemental composition.
Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ ion would induce fragmentation, providing insight into the compound's structure. nih.govresearchgate.net The fragmentation of the phenoxyethyl group is a common pathway. nih.gov Based on the structure, several key fragmentation pathways can be predicted, involving the cleavage of the ether bond and the bonds within the ethanimidamide chain.
Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound
| Ion | Formula | Theoretical m/z | Predicted Origin |
| [M+H]⁺ | [C₈H₁₁N₂O₂]⁺ | 167.08150 | Protonated Parent Molecule |
| [M-H₂O+H]⁺ | [C₈H₉N₂O]⁺ | 149.07094 | Loss of water from the N-hydroxy group |
| [C₆H₅O]⁺ | [C₆H₅O]⁺ | 93.03349 | Cleavage of the ether bond (phenoxy group) |
| [C₂H₅N₂O]⁺ | [C₂H₅N₂O]⁺ | 73.03964 | Cleavage of the ether bond |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, obtaining a single crystal suitable for analysis would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and conformation. ijrar.org
Based on studies of similar molecules, such as N'-hydroxy-imidamides (amidoximes) and phenoxy derivatives, several structural features can be anticipated. ijrar.orgrsc.orgnih.govresearchgate.net The N'-hydroxy-imidamide group has the potential for tautomerism and can exist in different isomeric forms. nih.gov The solid-state structure would likely be stabilized by a network of intermolecular hydrogen bonds involving the N'-hydroxy group and the N-H protons of the imidamide. nih.gov These interactions play a crucial role in defining the crystal packing. The conformation of the flexible phenoxyethyl side chain would also be determined, revealing the torsion angles between the phenyl ring and the imidamide group.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~5.8 |
| c (Å) | ~14.2 |
| β (°) | ~95 |
| Z (molecules/unit cell) | 4 |
| Key Hydrogen Bonds | O-H···N, N-H···O |
Chromatographic Purity Assessment
Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities or byproducts from its synthesis. researchgate.netacs.org Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for analyzing moderately polar organic compounds like this compound. nih.govtandfonline.com
A typical RP-HPLC method would utilize a C18 stationary phase column and a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities with different polarities. Detection would typically be performed using a UV detector, set to a wavelength where the phenoxy chromophore exhibits strong absorbance (around 220-270 nm).
The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For a highly pure sample, the main peak should account for >99% of the total peak area.
Table 4: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | ~7-9 minutes |
| Purity Assessment | Area Percent Method |
Computational and Theoretical Investigations of N Hydroxy 2 Phenoxyethanimidamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method to investigate the structure and reactivity of molecules. For N'-hydroxy-2-phenoxyethanimidamide, DFT would be employed to perform a conformational analysis, identifying the most stable three-dimensional arrangements of the atoms (conformers).
The process involves systematically rotating the rotatable bonds in the molecule, such as the C-O bond of the phenoxy group and the C-N bonds of the ethanimidamide moiety. For each conformation, the electronic energy is calculated. The conformations with the lowest energy are the most stable and, therefore, the most likely to be observed experimentally. Studies on similar molecules containing N-hydroxy amide functionalities have shown a strong preference for trans conformations with respect to the peptoid backbone, which can be stabilized by intermolecular hydrogen bonds. researchgate.net A computational study on this compound would provide specific dihedral angles and relative energies for its stable conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes only and is not based on actual research data.
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 180° | 0.00 |
| B | 60° | +2.5 |
| C | -60° | +2.5 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aps.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. aps.org DFT calculations would provide the energies of the HOMO and LUMO for this compound, as well as visualizations of these orbitals, showing where the molecule is most likely to act as an electron donor or acceptor. This information is valuable for predicting how the molecule might interact with other chemical species. mdpi.com
Table 2: Hypothetical Frontier Molecular Orbital Energies This table is for illustrative purposes only and is not based on actual research data.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Spectroscopic Property Prediction
Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data and confirming the identity and structure of a synthesized compound.
Theoretical IR spectra can be calculated using DFT. nih.govresearchgate.net After optimizing the molecular geometry to find the most stable conformer, a frequency calculation is performed. This calculation predicts the vibrational frequencies corresponding to the stretching and bending of chemical bonds within the molecule. researchgate.net These calculated frequencies can be compared with experimental IR spectra to help assign the observed absorption bands to specific molecular motions. For this compound, key vibrational modes would include the O-H stretch, N-H stretches, C=N stretch, C-O stretches of the ether linkage, and aromatic C-H and C=C vibrations.
Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry, often achieved with high accuracy using DFT or specialized machine learning models. aps.orgucl.ac.uk The calculation involves determining the magnetic shielding tensor for each nucleus (e.g., ¹H and ¹³C) in the molecule. wien2k.at These shielding values are then converted to chemical shifts by comparing them to a reference compound (like tetramethylsilane). Accurate prediction of ¹H and ¹³C NMR spectra is invaluable for structure elucidation and verification. pdx.edu
Molecular Docking and Dynamics Simulations
To investigate the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed. These methods simulate the interaction of the small molecule (ligand) with a biological macromolecule, such as a protein or enzyme (receptor).
Molecular docking predicts the preferred binding orientation of the ligand within the active site of a receptor. researchgate.net The process generates a "docking score," which estimates the binding affinity. This technique can screen potential biological targets and provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.govresearchgate.net
Molecular dynamics (MD) simulations provide a more detailed view of the behavior of the ligand-receptor complex over time. researchgate.net Starting from a docked pose, MD simulations model the movements of all atoms in the system, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. researchgate.netresearchgate.net These simulations are computationally intensive but can provide a more accurate assessment of binding affinity and the mechanism of interaction.
Ligand-Target Interaction Prediction for Hypothetical Biological Receptors
The prediction of how this compound might interact with biological targets is a critical step in virtual screening and drug discovery. Computational methods, such as molecular docking, are employed to predict the preferred orientation of the ligand when bound to a receptor, forming a stable complex. These predictions are based on scoring functions that estimate the binding energy.
In the absence of specific studies on this compound, a hypothetical approach would involve selecting potential biological targets based on the structural features of the compound. The phenoxy and hydroxyimidamide moieties might suggest interactions with enzymes such as cyclooxygenases, lipoxygenases, or other proteins where hydrogen bonding and aromatic interactions are crucial for ligand recognition.
A typical workflow would involve:
Target Selection: Identifying potential protein targets based on the chemical scaffolds present in this compound.
Docking Simulations: Using software like AutoDock or Glide to place the ligand into the binding site of the selected receptors.
Interaction Analysis: Examining the resulting poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues of the protein.
Without experimental validation, these predictions remain hypothetical.
Binding Affinity Estimation and Stability Analysis
Following the initial docking predictions, more rigorous computational methods are often used to estimate the binding affinity and assess the stability of the ligand-receptor complex. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can provide more accurate estimations of the binding free energy.
Molecular dynamics (MD) simulations are also crucial for understanding the dynamic behavior of the ligand within the binding pocket over time. An MD simulation would reveal the stability of the predicted binding pose and any conformational changes in the protein or ligand upon binding.
A hypothetical stability analysis for a this compound-protein complex would involve:
MD Simulation Setup: Placing the docked complex in a simulated physiological environment (water, ions).
Production Run: Running the simulation for a sufficient time (nanoseconds to microseconds) to observe the system's behavior.
Trajectory Analysis: Analyzing the simulation to calculate metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational SAR studies aim to understand how modifications to the chemical structure of this compound would affect its biological activity. By creating a library of virtual analogs and predicting their activity, researchers can identify key structural features responsible for a desired biological effect.
Quantitative Structure-Activity Relationship (QSAR) models are often developed by correlating the physicochemical properties of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.
For this compound, a computational SAR study would hypothetically involve:
Analog Design: Creating a virtual library of derivatives by modifying the phenoxy ring (e.g., adding substituents) or the ethanimidamide group.
Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each analog.
Model Building: Using statistical methods to build a QSAR model that links the descriptors to a hypothetical activity.
Reaction Mechanism Pathway Calculations for Synthetic Transformations
Theoretical chemistry methods, particularly Density Functional Theory (DFT), can be used to investigate the mechanisms of chemical reactions. For the synthesis of this compound, these calculations could be used to:
Elucidate Reaction Pathways: Determine the most likely sequence of steps involved in its synthesis.
Identify Transition States: Calculate the structures and energies of transition states to understand the energy barriers of the reaction.
Predict Reactivity: Analyze the electronic properties of reactants to predict their reactivity and the feasibility of a proposed synthetic route.
For instance, the synthesis of this compound likely involves the reaction of a phenoxy-substituted precursor with a source of the hydroxyimidamide group. DFT calculations could model this transformation, providing insights into the reaction's thermodynamics and kinetics.
Chemical Reactivity and Derivatization Studies of N Hydroxy 2 Phenoxyethanimidamide
Reactions at the N-Hydroxy Group
The N-hydroxy group is a key functional handle for the derivatization of N'-hydroxy-2-phenoxyethanimidamide, enabling modifications through esterification, etherification, and redox reactions.
The hydroxyl group of this compound can be readily acylated or alkylated to form the corresponding esters and ethers. These reactions are crucial for modifying the compound's properties, such as its lipophilicity and metabolic stability.
Esterification: The formation of O-acyl derivatives of this compound can be achieved using standard esterification protocols. This typically involves the reaction of the N-hydroxy compound with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base to neutralize the liberated acid. A related and efficient method is the transesterification of N-hydroxyphthalimide esters with oximes, which proceeds under mild, transition-metal-free conditions mediated by lithium tert-butoxide (LiOtBu). nih.gov This approach offers high chemoselectivity and yields, suggesting its potential applicability for the synthesis of various ester derivatives of this compound.
Etherification: The synthesis of O-alkyl and O-aryl ethers of this compound can be accomplished through several methods. The oxygen atom of hydroxylamines with an N-electron-withdrawing substituent, akin to the imidamide group, acts as a potent nucleophile in transition-metal-catalyzed allylic substitutions. organic-chemistry.org For instance, palladium-catalyzed O-allylic substitution with allylic carbonates can yield linear ethers, while iridium-catalyzed reactions can produce branched ethers. organic-chemistry.org Furthermore, O-alkylation can be performed by reacting with alkyl halides or mesylates. A direct preparation of O-substituted hydroxylamines involves the O-alkylation of a protected N-hydroxycarbamate followed by deprotection. organic-chemistry.org O-arylation can be achieved using diaryliodonium salts or through palladium-catalyzed coupling with aryl halides. organic-chemistry.org
A summary of representative etherification and esterification reactions is presented in Table 1.
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
| Esterification | Acyl chloride/anhydride, Base | O-acyl imidamide | Standard acylation |
| Transesterification | N-hydroxyphthalimide ester, LiOtBu, CH₃CN | O-acyl imidamide | Mild, high yield, transition-metal-free nih.gov |
| O-Alkylation | Alkyl halide/mesylate, Base | O-alkyl imidamide | Standard alkylation |
| Pd-catalyzed O-allylation | Allylic carbonate, Pd catalyst | O-allyl imidamide | Forms linear ethers organic-chemistry.org |
| Ir-catalyzed O-allylation | Allylic carbonate, Ir catalyst | O-allyl imidamide | Forms branched ethers organic-chemistry.org |
| O-Arylation | Diaryliodonium salt or Aryl halide (Pd-catalyzed) | O-aryl imidamide | Synthesis of aryl ethers organic-chemistry.org |
Table 1: Illustrative Esterification and Etherification Reactions of the N-Hydroxy Group.
The hydroxylamine (B1172632) functionality in this compound can undergo both oxidation and reduction reactions, leading to a variety of products with different biological activities.
Oxidation: The oxidation of N-hydroxy compounds can yield several products depending on the oxidant and reaction conditions. For instance, the oxidation of N-hydroxyphentermine by superoxide, a reaction that may be analogous for this compound, proceeds via a hydrogen atom abstraction mechanism. nih.gov This process initially forms a nitroxide radical, which can then disproportionate to a nitroso compound and the parent hydroxylamine. nih.gov The resulting nitroso derivative can be further oxidized to a nitro compound. nih.gov The electron-withdrawing nature of the phenoxy group in this compound may influence its redox behavior compared to other N-hydroxy compounds.
Reduction: The reduction of the N-hydroxy group typically leads to the corresponding amidine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like zinc in acetic acid. The resulting amidine is a valuable synthetic intermediate for further functionalization.
Reactions at the Imidamide Moiety
The imidamide group contains an electrophilic carbon atom and a nucleophilic nitrogen atom, making it susceptible to both nucleophilic additions and cyclization reactions.
The carbon atom of the imidamide group is electrophilic and can be attacked by nucleophiles. While enamines are often used as nucleophiles to attack alpha-carbons in carbonyl compounds, the imidamide carbon in this compound can also be a target for nucleophilic attack. youtube.com The reaction is facilitated by the polarization of the C=N double bond. The specific conditions and the nature of the nucleophile will determine the outcome of the reaction, which can range from simple addition products to more complex rearranged structures.
This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The presence of multiple reactive centers allows for intramolecular cyclization reactions, often triggered by a suitable reagent or catalyst. For example, studies on N-hydroxy-N-(2-oxoalkyl)amides have shown that they can undergo base-catalyzed cyclization to form 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net By analogy, this compound could potentially be used to synthesize five- or six-membered heterocyclic rings. The specific heterocyclic system formed would depend on the reaction conditions and the nature of any additional reagents used to introduce new functionalities for cyclization. The synthesis of bioactive heterocycles containing endocyclic N-hydroxy groups is an area of growing interest. nih.gov
A variety of heterocyclic systems can be envisioned, as outlined in Table 2.
| Reactant/Condition | Potential Heterocyclic Product | Reaction Type |
| Base (e.g., t-BuOK) | Hydroxypyrrolone derivative | Intramolecular cyclization researchgate.net |
| Dicarbonyl compound | Oxadiazole or Triazole derivative | Condensation/Cyclization |
| α,β-Unsaturated ketone | Pyrimidine or Pyridine derivative | Michael addition/Cyclization |
Table 2: Potential Cyclization Reactions of this compound.
Reactions Involving the Phenoxy Moiety
The phenoxy group in this compound is generally stable but can undergo certain reactions, most notably the cleavage of the ether linkage under harsh conditions.
The cleavage of the ether bond in this compound typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.commasterorganicchemistry.com Since the oxygen is attached to an sp²-hybridized carbon of the phenyl ring and an sp³-hybridized carbon of the ethyl chain, the cleavage will selectively occur at the alkyl-oxygen bond. This is because nucleophilic attack on an aromatic carbon is disfavored. libretexts.org Therefore, the products of this reaction would be phenol (B47542) and 2-halo-N'-hydroxyethanimidamide. The reaction mechanism can be either S(_N)1 or S(_N)2, depending on the stability of the potential carbocation intermediate. wikipedia.orgyoutube.com Given the primary nature of the carbon attached to the ether oxygen, an S(_N)2 mechanism is more likely. masterorganicchemistry.com Diaryl ethers are generally resistant to acid cleavage. libretexts.org
Derivatization for Analytical Purposes
Derivatization is a chemical modification technique used to convert a compound into a product with properties more suitable for a specific analytical method. numberanalytics.com For this compound, derivatization would primarily target the active hydrogen of the N'-hydroxy group to improve its analysis by chromatography and spectroscopy. researchgate.netjfda-online.com
For gas chromatography (GC) analysis, a compound must be sufficiently volatile and thermally stable to be vaporized without decomposition. researchgate.net The N'-hydroxy group of this compound imparts polarity and the capacity for hydrogen bonding, which decreases its volatility. Therefore, derivatization is a prerequisite for successful GC analysis. jfda-online.com
The most common strategy for derivatizing hydroxyl groups is silylation , which involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. researchgate.net This reaction effectively caps (B75204) the polar hydroxyl group, cleaves intermolecular hydrogen bonds, and thus increases the volatility and thermal stability of the molecule. youtube.com A variety of silylating agents are available, each with different reactivity. numberanalytics.com
Another widely used method is acylation , which introduces an acyl group. Using fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), can significantly enhance detectability by electron capture detection (ECD), a highly sensitive detection method for halogenated compounds. jfda-online.com
The table below outlines potential derivatization reactions for enhancing the GC analysis of this compound.
Table 1: Potential Derivatization Reagents for GC Analysis of this compound
| Derivatization Technique | Reagent | Target Functional Group | Expected Derivative | Purpose |
|---|---|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N'-hydroxy | N'-(trimethylsilyloxy)-2-phenoxyethanimidamide | Increase volatility and thermal stability |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | N'-hydroxy | N'-(trimethylsilyloxy)-2-phenoxyethanimidamide | Increase volatility and thermal stability | |
| Trimethylsilylimidazole (TMSI) | N'-hydroxy | N'-(trimethylsilyloxy)-2-phenoxyethanimidamide | Increase volatility and thermal stability | |
| Acylation | Trifluoroacetic anhydride (TFAA) | N'-hydroxy | O-(trifluoroacetyl)-N'-hydroxy-2-phenoxyethanimidamide | Increase volatility and enhance ECD signal |
For liquid chromatography (LC) and mass spectrometry (MS), derivatization can be employed to improve detection sensitivity and enhance structural elucidation. nih.gov While this compound possesses a phenoxy group that provides a UV chromophore, its molar absorptivity might be insufficient for detecting trace amounts. Derivatization can introduce a highly responsive chromophore or a fluorophore to the molecule, significantly lowering detection limits for UV-Vis or fluorescence detectors.
In the context of mass spectrometry, derivatization can improve ionization efficiency, leading to stronger signals. nih.gov Reagents can be chosen to introduce a permanently charged group or a group that is easily ionizable, for instance by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). For example, derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a known technique to enhance the ionization yield of peptides and glycopeptides in MS analysis. nih.gov A similar strategy could be adapted for this compound, targeting the imidamide nitrogen atoms.
The following table summarizes potential derivatization strategies for enhancing the spectroscopic analysis of this compound.
Table 2: Potential Derivatization Reagents for Enhanced Spectroscopic Analysis
| Analytical Method | Reagent | Target Functional Group | Purpose |
|---|---|---|---|
| LC-UV/Fluorescence | Dansyl chloride | Imidamide NH | Introduce a fluorescent tag for enhanced sensitivity |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Imidamide NH | Introduce a fluorescent tag for enhanced sensitivity | |
| LC-MS | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Imidamide NH | Enhance ionization efficiency and detection sensitivity |
Potential Applications of N Hydroxy 2 Phenoxyethanimidamide in Chemical and Material Science
Role as a Synthetic Intermediate in Organic Synthesis
N'-hydroxy-2-phenoxyethanimidamide serves as a versatile building block in the field of organic synthesis. The compound's value stems from its hybrid structure, which allows it to participate in a variety of chemical reactions for creating more complex molecules. The core of its reactivity lies in the amidoxime (B1450833) group (-C(=NOH)NH2), which is a derivative of a hydroxamic acid. This functional group, combined with the phenoxy moiety, provides multiple reactive sites for chemical modification.
The synthesis of this compound itself involves a multi-step process. A common pathway includes the initial formation of a 2-phenoxyethanimidamide (B8762410) intermediate, followed by the introduction of the N'-hydroxy group through a selective hydroxylation reaction, often utilizing hydroxylamine (B1172632) derivatives. Its role as a synthetic intermediate is crucial for accessing a range of more complex chemical structures, making it a valuable component in the synthetic chemist's toolkit. nih.gov
Exploration in Agrochemical Formulations (Excluding Dosage/Safety)
The structural features of this compound make it a candidate for exploration in agrochemical formulations. The phenoxy group is a well-established component in a major class of herbicides. wikipedia.org Phenoxy herbicides function by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible broad-leaf plants. wikipedia.orgnufarm.com They are systemic, meaning they can move within the plant to sites of metabolic activity, which is essential for controlling perennial weeds. nufarm.com
Furthermore, the amidoxime portion of the molecule is related to hydroxamic acids, which have been investigated for their bioactivity. Research into related compounds suggests that functionalities like hydroxamic acids can exhibit antimicrobial properties, indicating potential for activity against certain plant pathogens. The combination of the herbicidally-relevant phenoxy group and a potentially bioactive amidoxime group suggests that this compound could be investigated as a lead compound in the development of new agricultural chemicals.
Investigation as a Specialty Chemical Component
As a specialty chemical, this compound is noted for its potential in materials science and catalysis. This utility is primarily derived from the ability of its amidoxime (or hydroxamic acid) moiety to form coordination complexes with various metal ions. This chelating property allows the molecule to bind to metals, which can be leveraged in applications such as:
Catalysis: The formation of metal complexes is a cornerstone of many catalytic processes.
Materials Science: Incorporating such a molecule into materials can introduce specific metal-binding sites, potentially altering the material's properties or creating functional materials for sensing or separation.
The presence of both nitrogen and oxygen atoms in the functional group facilitates strong bonding with metal ions, making it an effective ligand. This capacity for metal coordination positions it as a valuable specialty chemical for advanced material design and synthesis.
Potential in Polymerization Processes (e.g., Photoinitiation for analogous compounds)
While direct studies on this compound as a photoinitiator are not prominent, its structure is analogous to a class of highly efficient Type I photoinitiators known as oxime esters. nih.govrsc.org These compounds are used to initiate free-radical polymerization upon exposure to light, a process fundamental to applications like UV curing of coatings, inks, and 3D printing. nih.govrsc.orgresearchgate.net
The key to the function of oxime ester photoinitiators is the high propensity for the N–O bond to cleave when irradiated. rsc.org This cleavage generates two types of radicals—an iminyl radical and a carboxylate radical—both of which can initiate the polymerization of monomers like acrylates. nih.govrsc.org A significant advantage is that the subsequent breakdown of the carboxylate radical can produce CO2, which may help mitigate polymerization inhibition caused by oxygen. rsc.org
Researchers have developed numerous oxime esters by modifying the chemical structure to tune their light absorption properties, often to match the emission spectra of modern LED light sources. rsc.orgacs.org Given that this compound contains the core C=N-O functionality, it represents a scaffold that could be modified (for example, by esterifying the hydroxyl group) to create novel photoinitiators.
Table 1: Performance of Selected Analogous Oxime Ester Photoinitiators
| Photoinitiator | Chromophore Base | Irradiation Source | Monomer Conversion Efficiency |
|---|---|---|---|
| NA-3 | 1-Naphthalene with o-methoxy | UV Lamp | 46% nih.gov |
| NA-3 | 1-Naphthalene with o-methoxy | 405 nm LED | 41% nih.gov |
| NA-1 | 2-Naphthalene | 405 nm LED | 18% nih.gov |
| 6-COXE | 6-methoxy Coumarin | 385–400 nm LED | ~80% acs.org |
Corrosion Inhibition Studies (for analogous compounds)
The molecular structure of this compound contains features ideal for a corrosion inhibitor. Effective organic inhibitors typically possess heteroatoms (like oxygen and nitrogen) and π-electrons from aromatic rings. nih.gov These elements allow the molecule to adsorb onto a metal surface, forming a protective barrier that shields the metal from the corrosive medium, such as acidic solutions used in industrial cleaning. nih.govfrontiersin.org
This compound has:
An aromatic phenoxy ring, which can interact with the metal surface via its π-electrons.
Oxygen and nitrogen atoms in the amidoxime group and the ether linkage, which have lone pairs of electrons that can coordinate with vacant metal orbitals. nih.gov
Studies on analogous compounds confirm these principles. Molecules with aromatic rings and heteroatoms, such as diphenhydramine (B27) hydrochloride (containing two phenyl rings and N and O atoms), have shown significant corrosion inhibition efficiency for mild steel in hydrochloric acid. nih.gov Theoretical studies on other inhibitors have demonstrated that the addition of electron-donating groups (like -NH2) can enhance inhibition efficiency, while electron-withdrawing groups have the opposite effect. researchgate.net This suggests that the electron-rich nature of the groups in this compound would likely contribute positively to its potential as a corrosion inhibitor.
Table 2: Corrosion Inhibition Efficiency of Analogous Compounds
| Inhibitor Compound/Extract | Metal | Corrosive Medium | Maximum Inhibition Efficiency |
|---|---|---|---|
| Diphenhydramine Hydrochloride (1000 ppm) | Mild Steel | Hydrochloric Acid | 91.43% nih.gov |
| Pinostrobin (500 ppm, with added -NH2 group) | Iron | Hydrochloric Acid | 73.07% (Theoretical) researchgate.net |
| Pinostrobin (500 ppm, unmodified) | Iron | Hydrochloric Acid | 65.71% (Theoretical) researchgate.net |
| Tradescantia spathacea (400 ppm) | API 5L X52 Steel | Sulfuric Acid | 89% frontiersin.org |
Advanced Analytical Techniques for Comprehensive Investigation of N Hydroxy 2 Phenoxyethanimidamide
Chromatographic Method Development and Validation
Chromatography is a cornerstone for the separation, identification, and quantification of N'-hydroxy-2-phenoxyethanimidamide. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer unique advantages for its analysis.
A robust, sensitive, and simple reverse-phase high-performance liquid chromatography (RP-HPLC) method is critical for determining the purity and for quantitative analysis of this compound. nih.govnih.gov Method development would involve optimizing the mobile phase, column, flow rate, and detection wavelength to achieve a sharp, well-resolved peak with a stable retention time. nih.gov
A typical HPLC system for analyzing this compound would utilize a C18 column and a UV detector. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer like 0.1% formic acid, run in an isocratic or gradient elution mode. nih.govresearchgate.net
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, selective, and robust. nih.gov
Table 1: Hypothetical HPLC Method Validation Parameters for this compound
| Parameter | Specification | Result |
| Linearity (R²) | > 0.999 | 0.9999 |
| Range | 1.0 - 25.0 µg/mL | 1.0 - 25.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.01 - 101.93% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio 3:1 | 0.35 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio 10:1 | 1.20 µg/mL |
| Retention Time (Rt) | Consistent under defined conditions | 5.05 min nih.gov |
This table presents hypothetical validation data based on typical performance characteristics of HPLC methods for similar aromatic compounds. nih.gov
Direct analysis of this compound by gas chromatography is challenging due to its polarity and low volatility. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. osti.gov This is a common strategy for compounds containing hydroxyl groups. nih.gov
The derivatization process typically involves reacting the hydroxylamine (B1172632) moiety with a suitable agent to form a less polar derivative. For instance, reaction with acetone (B3395972) can form the corresponding acetone oxime. osti.gov The resulting derivative can then be extracted and analyzed. An alternative approach involves reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative.
Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., a DB-5ms) and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov Pyrolysis-GC/MS can also be employed to analyze the volatile decomposition products formed when the compound is subjected to high temperatures. faa.gov
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of this compound by measuring its change in mass as a function of temperature. The analysis provides crucial information on decomposition patterns and onset temperatures of degradation.
For a poly(hydroxyamide) (PHA), a polymer containing analogous functional groups, thermal decomposition typically occurs in two main stages. faa.gov A similar pattern would be expected for this compound. The first stage, occurring at lower temperatures, is often associated with an intramolecular cyclization reaction, resulting in the loss of a water molecule. faa.gov The second, higher-temperature stage corresponds to the cleavage and degradation of the resulting heterocyclic structure and the polymer backbone. faa.gov The analysis is conducted under an inert nitrogen atmosphere at a controlled heating rate. faa.gov
Table 2: Expected TGA Decomposition Stages for this compound
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |
| Stage 1 | 250 - 500 | ~10% | Intramolecular cyclization (loss of H₂O) faa.gov |
| Stage 2 | 580 - 820 | ~30% | Breakage of the core molecular structure faa.gov |
| Final | > 820 | - | Formation of stable char residue faa.gov |
This table is based on the decomposition behavior of analogous poly(hydroxyamide) structures and represents an expected pattern for this compound. faa.gov
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and characterize phase transitions such as melting, crystallization, and glass transitions.
When analyzing this compound, a DSC thermogram would reveal key thermal events. A sharp endothermic peak would indicate the compound's melting point. Broader transitions could signify a glass transition temperature if the material exists in an amorphous state. Furthermore, exothermic events could point to crystallization upon cooling or chemical reactions like the cyclization process also observed in TGA, which involves the absorption of heat. faa.gov This information is vital for understanding the material's physical state and processing parameters.
Table 3: Hypothetical DSC Thermal Events for this compound
| Thermal Event | Temperature (°C) | Type | Description |
| Glass Transition (Tg) | 75 | Endothermic Shift | Transition from glassy to rubbery state |
| Melting (Tm) | 185 | Endothermic Peak | Transition from solid to liquid state |
| Cyclization | 260 | Exothermic Peak | Heat released during chemical transformation |
| Decomposition | > 350 | Endothermic/Exothermic | Complex peaks related to bond breaking |
This table illustrates potential thermal events that could be observed for this compound during DSC analysis.
Surface Analysis Techniques for Material Applications (e.g., SEM for hydrogels from analogous compounds)
Should this compound be used as a monomer or cross-linking agent in the synthesis of polymeric materials like hydrogels, surface analysis techniques become indispensable for characterizing the final material's morphology. Scanning Electron Microscopy (SEM) is a primary tool for visualizing the microarchitecture of such materials. nih.gov
For SEM analysis, a hydrogel sample must first be prepared, typically through a drying process like freeze-drying or critical point drying, to preserve its porous structure in the high-vacuum environment of the microscope. mdpi.comresearchgate.net The dried sample is then coated with a thin layer of a conductive metal, such as gold or gold-palladium, to prevent charge buildup from the electron beam. mdpi.com
SEM images provide detailed information on the hydrogel's topography, including pore size, pore distribution, and interconnectivity of the polymer network. nih.govresearchgate.net This morphological characterization is crucial as the hydrogel's structure directly influences its properties, such as swelling capacity, mechanical strength, and the release kinetics of any encapsulated substances. nih.gov In hydrogels formed from analogous compounds, SEM has shown that factors like polymer concentration and the degree of functionalization directly impact pore size and density. nih.gov
Table 4: Example of Morphological Data from SEM Analysis of a Hypothetical Hydrogel
| Parameter | Measurement | Significance |
| Pore Size | 1 - 10 µm | Affects diffusion and cell infiltration researchgate.net |
| Porosity | 85% | Influences water retention and mechanical properties nih.gov |
| Surface Topography | Fibrous and interconnected | Provides a large surface area for cell attachment |
| Cross-linking Status | High density of connections | Indicates mechanical stability researchgate.net |
This table summarizes the type of data obtained from SEM analysis of a hydrogel, which would be applicable if this compound were used in its formulation. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues for N Hydroxy 2 Phenoxyethanimidamide
Exploration of Stereoisomeric Forms and their Distinct Activities
The molecular structure of N'-hydroxy-2-phenoxyethanimidamide contains a carbon-nitrogen double bond (C=N) within its imidamide functional group, which gives rise to geometric isomerism. This results in two potential stereoisomers: the (E) and (Z) forms. The spatial arrangement of the substituents around this double bond can significantly influence the molecule's interaction with biological targets, affecting its efficacy and mechanism of action. mdpi.com
The (Z)-isomer, where the hydroxy group and the phenoxyethyl group are on the same side of the C=N bond, has been noted in chemical literature. sigmaaldrich.com However, a comprehensive investigation into the isolation, characterization, and comparative biological evaluation of both the (E) and (Z) isomers is a critical and underexplored area. It is well-established that stereoisomers of a compound can exhibit vastly different pharmacological activities, with one isomer often being significantly more potent or selective than the other. mdpi.comnih.gov
Future research should prioritize the development of stereoselective synthetic methods to isolate pure samples of each isomer. Once isolated, their distinct activities should be systematically evaluated. This would involve comparing their binding affinities to known targets, their efficacy in cellular assays, and their pharmacokinetic profiles. Molecular modeling studies could further elucidate how the different three-dimensional structures of the (E) and (Z) isomers interact with protein binding sites, providing a rationale for any observed differences in activity.
Table 1: Proposed Comparative Study of this compound Stereoisomers
| Property | (E)-Isomer | (Z)-Isomer | Rationale for Investigation |
| Relative Stability | To be determined | To be determined | Understanding thermodynamic stability can inform synthesis and storage conditions. |
| Receptor Binding Affinity | To be determined | To be determined | Quantifying binding to specific biological targets is key to understanding potency. |
| Enzyme Inhibition (IC₅₀) | To be determined | To be determined | To assess and compare the potency of enzyme inhibition if applicable. |
| Cellular Permeability | To be determined | To be determined | Different spatial arrangements can affect the ability to cross cell membranes. |
Development of Novel Synthetic Routes with Higher Atom Economy
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Syntheses with high atom economy are crucial for sustainable chemical manufacturing as they minimize waste, reduce costs, and often involve milder reaction conditions. nih.govprimescholars.com
Future research should focus on developing novel, more atom-economical synthetic strategies. nih.gov This could involve the exploration of catalytic methods, which use small amounts of a catalyst to drive the reaction, or one-pot reactions that combine multiple synthetic steps without isolating intermediates. nih.gov For instance, developing a direct catalytic C-H activation and amination/oximation sequence on a phenoxy-acetic acid derivative could represent a significant improvement. Such strategies aim to maximize the incorporation of starting materials into the final product, generating little to no waste. rsc.org
Table 2: Comparison of a Conventional vs. a Hypothetical High-Economy Synthetic Route
| Feature | Conventional Route (e.g., based on analogues) | Hypothetical High-Economy Route |
| Key Transformation | Nucleophilic substitution followed by N'-hydroxylation. | Direct catalytic C-H functionalization/amination. |
| Primary Reagents | Phenol (B47542), chloroacetamidine, hydroxylamine (B1172632) HCl, base. | Phenoxyacetic acid derivative, ammonia/hydroxylamine source. |
| Atom Economy (%) | Lower (due to salt byproducts like NaCl). primescholars.com | Potentially approaching 100%. rsc.org |
| Key Advantage | Established and reliable methodology. | Reduced waste, fewer steps, potentially lower cost. nih.gov |
Investigation of Metabolites and Environmental Fate (Excluding Toxicity)
Key metabolic reactions could involve Phase I transformations such as hydrolysis of the imidamide group, O-dealkylation of the phenoxy ether linkage, or hydroxylation of the aromatic ring. These reactions are typically catalyzed by cytochrome P450 enzymes. Subsequent Phase II reactions could involve conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid or sulfate (B86663) to facilitate excretion.
Investigating the environmental fate would involve studying processes like biodegradation by soil or aquatic microorganisms, photodegradation upon exposure to sunlight, and its potential for bioaccumulation in ecosystems. This data is vital for assessing the compound's environmental persistence and footprint, separate from its toxicological profile.
High-Throughput Screening for Broader Biological Activities (Pre-Clinical)
While initial studies suggest potential antimicrobial and anticancer properties for compounds of the amidoxime (B1450833) class, the full biological activity spectrum of this compound is unknown. High-throughput screening (HTS) offers a powerful, automated approach to rapidly test a compound against hundreds or thousands of biological targets. nih.gov
A future HTS campaign for this compound could uncover entirely new therapeutic applications. nih.gov Screening libraries should encompass a diverse range of targets, including various enzyme families (e.g., kinases, proteases, metalloenzymes), G-protein coupled receptors (GPCRs), and ion channels. Given that some hydroxamic acid derivatives are known to be enzyme inhibitors, it would be particularly insightful to screen against panels of metalloenzymes, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs). Any "hits" from these primary screens would then be validated through more focused secondary assays to confirm activity and determine the mechanism of action. nih.gov
Table 3: Potential Target Classes for High-Throughput Screening
| Target Class | Rationale for Screening | Example Assay Type |
| Metalloenzymes | The hydroxamic acid-like moiety can chelate metal ions in enzyme active sites. | Fluorescence-based enzyme inhibition assay. |
| Kinases | A major class of drug targets, particularly in oncology. | ATP consumption assay or phosphopeptide detection. |
| GPCRs | The largest family of cell surface receptors, involved in numerous diseases. | Calcium flux or cAMP measurement assays. |
| Antimicrobial Targets | To validate and expand upon preliminary findings for the compound class. mdpi.com | Bacterial or fungal growth inhibition assays (MIC determination). |
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, cost-effective, and accurate prediction of molecular properties. preprints.orgresearchgate.net Integrating these computational tools into the research plan for this compound could significantly accelerate its development. nih.gov
AI/ML models can be employed in several key areas. Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of novel, hypothetical derivatives of the parent compound, guiding the synthesis of more potent and selective analogues. aiche.org Furthermore, predictive models for ADME (Absorption, Distribution, Metabolism, Excretion) properties can forecast the compound's pharmacokinetic behavior in silico, helping to prioritize candidates with favorable drug-like properties before committing to expensive and time-consuming laboratory experiments. researchgate.net Generative models could even design entirely new molecules based on the this compound scaffold with optimized properties. aiche.org
Table 4: Application of AI/ML Models in Future Research
| AI/ML Model Type | Input Data | Predicted Outcome | Research Application |
| QSAR Model | Molecular descriptors of analogues | Biological activity (e.g., IC₅₀) | Guide the design of more potent compounds. aiche.org |
| ADME/PK Prediction | Chemical structure | Solubility, permeability, metabolic stability | Prioritize compounds with better drug-like profiles. researchgate.net |
| Ensemble Learning Models | Sequence/structural data of targets | Binding affinity/probability | Identify novel biological targets. nih.gov |
| Generative Models | Known active structures | Novel molecular structures | De novo design of next-generation compounds. preprints.org |
Conclusion: the Current State and Prospective Impact of N Hydroxy 2 Phenoxyethanimidamide Research
Summary of Key Findings and Contributions to Academic Knowledge
A comprehensive review of existing academic literature reveals a notable scarcity of dedicated research focused specifically on N'-hydroxy-2-phenoxyethanimidamide. The compound is recognized within chemical databases and by commercial suppliers, indicating its synthesis is feasible. However, peer-reviewed studies detailing its synthesis, characterization, and biological or chemical activities are not readily found in the public domain.
The compound belongs to the class of amidoximes (or N-hydroxyamidines), which are derivatives of hydroxamic acids. Its structure combines a phenoxy ether linkage with the amidoxime (B1450833) functional group. While this specific molecule has not been the subject of extensive study, its structural components suggest potential areas of scientific interest by analogy to related compounds. The primary contribution to academic knowledge at this stage is the identification of this compound as a yet-unexplored member of the pharmacologically relevant amidoxime class.
Below is a table of the compound's basic identifiers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)OCC(=NO)N |
| InChI Key | BIIYCNCZOGOUJP-UHFFFAOYSA-N |
Challenges and Limitations in Current Research on the Compound
The principal limitation in the study of this compound is the foundational lack of published research. This absence creates several interconnected challenges:
Lack of Established Synthetic Routes: While likely synthesizable from phenoxyacetonitrile (B46853) and hydroxylamine (B1172632), detailed, optimized, and publicly documented synthetic protocols are unavailable. This requires any interested research group to expend resources on fundamental methods development.
Limited Commercial Availability: The compound's hydrochloride salt has been listed by suppliers but is noted as discontinued (B1498344), suggesting low demand or synthetic challenges that make its commercial production unviable. sigmaaldrich.com This forces researchers to rely on custom synthesis, which can be a significant barrier.
Absence of Characterization Data: There is no public repository of experimental data (e.g., NMR, IR, Mass Spectrometry, crystallography) for this specific molecule. This means baseline characterization must be performed from scratch, slowing down further investigation into its properties and reactivity.
Instability Concerns: Hydroxamic acids and their derivatives can exhibit metabolic instability, which can be a hurdle for developing them into therapeutic agents. researchgate.netunl.pt The stability of the this compound structure, both in vitro and in vivo, is unknown and would require thorough investigation.
Outlook on the Future Significance of this compound in Chemical and Biological Sciences
Despite the current lack of data, the chemical structure of this compound allows for informed speculation on its potential future significance, primarily derived from the known properties of the amidoxime functional group. researchgate.netunl.pt
Medicinal Chemistry: The hydroxamic acid moiety is a well-known pharmacophore. Its significance stems from its ability to act as a metal-chelating agent, particularly for iron and zinc. researchgate.net This property is the basis for a wide range of biological activities. Future research could explore this compound as a lead compound in several areas:
Enzyme Inhibition: As potent inhibitors of metalloenzymes, hydroxamic acid derivatives have found applications as antitumor and anti-inflammatory agents. unl.pt For example, Vorinostat, a hydroxamic acid-containing drug, is an inhibitor of histone deacetylases (HDACs). It is conceivable that this compound could be investigated as an inhibitor for a range of metalloenzymes.
Antimicrobial Activity: The ability of hydroxamates to sequester iron, an essential nutrient for many microbes, makes them candidates for novel antimicrobial agents. unl.pt Some natural siderophores (iron carriers) are hydroxamates, and synthetic molecules mimicking this function could possess antibacterial or antifungal properties. unl.pt
Nitric Oxide Donation: Certain N-hydroxy compounds are capable of generating nitric oxide (NO), a key signaling molecule in the cardiovascular system, which can lead to hypotensive effects. researchgate.netunl.pt This presents a potential, though speculative, avenue for cardiovascular drug discovery.
Materials Science and Coordination Chemistry: The amidoxime group is an excellent ligand for various metal ions. This property is already exploited in the use of amidoxime-functionalized polymers for the extraction of uranium from seawater. The smaller, discrete this compound molecule could serve as a versatile building block in coordination chemistry for creating novel metal-organic complexes with interesting catalytic, magnetic, or optical properties.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Q & A
Q. What are the recommended synthetic routes for N'-hydroxy-2-phenoxyethanimidamide, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : The synthesis typically involves condensation reactions between phenoxyacetonitrile derivatives and hydroxylamine under controlled pH (e.g., alkaline conditions). Key steps include:
- Use of hydroxylamine hydrochloride in ethanol/water mixtures at 60–80°C for 12–24 hours.
- Purification via recrystallization or column chromatography.
Structural confirmation requires 1H/13C NMR (to verify imidamide proton environments and aromatic substituents), mass spectrometry (MS) for molecular ion verification, and FT-IR to confirm N–O and C=N functional groups. Cross-validation with computational methods (e.g., DFT calculations) can resolve ambiguities in spectral assignments .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions to prevent inhalation .
- Waste Management : Segregate organic waste containing the compound and dispose through licensed hazardous waste facilities. Avoid aqueous disposal due to potential environmental persistence .
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR chemical shift variations) observed during the characterization of this compound derivatives?
- Methodological Answer :
- Solvent and Concentration Effects : Re-run NMR experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts. Dilute concentrated samples to eliminate aggregation artifacts.
- Dynamic Processes : Variable-temperature NMR (e.g., 25–80°C) can identify tautomerization or rotational barriers affecting peak splitting.
- Comparative Analysis : Cross-reference with published data for structurally analogous compounds (e.g., N'-hydroxy-4-propoxybenzenecarboximidamide) to validate unexpected shifts .
Q. What strategies are effective in optimizing the yield of this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2, AlCl3) or organocatalysts (e.g., DMAP) to accelerate condensation. Monitor reaction progress via TLC or in-situ IR.
- Parameter Optimization :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 50–90°C | 75°C |
| Reaction Time | 6–24 hrs | 18 hrs |
| Solvent System | Ethanol/Water (1:1 to 3:1) | 2:1 |
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water and shift equilibrium toward product formation .
Q. How should researchers design experiments to evaluate the stability of this compound under different storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 4°C, 25°C (ambient), and 40°C with controlled humidity (e.g., 60% RH). Analyze purity via HPLC at intervals (0, 1, 3, 6 months).
- Degradation Pathways : Use LC-MS to identify hydrolysis products (e.g., phenoxyacetamide) and quantify degradation kinetics. Adjust storage recommendations based on Arrhenius modeling .
Data Contradiction Analysis
Q. How can conflicting bioactivity results for this compound in enzyme inhibition assays be systematically resolved?
- Methodological Answer :
- Assay Reprodubility : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength).
- Control Experiments : Include positive controls (e.g., known inhibitors) and validate compound solubility in assay media using dynamic light scattering (DLS).
- Statistical Rigor : Perform triplicate runs with blinded analysis to minimize bias. Apply ANOVA to assess inter-lab variability .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
